N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.: 303105-41-1
VCID: VC15682823
InChI: InChI=1S/C24H18BrClFN5OS/c1-15-2-9-20(10-3-15)32-23(16-4-7-19(26)8-5-16)30-31-24(32)34-14-22(33)29-28-13-17-12-18(25)6-11-21(17)27/h2-13H,14H2,1H3,(H,29,33)/b28-13+
SMILES:
Molecular Formula: C24H18BrClFN5OS
Molecular Weight: 558.9 g/mol

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.: 303105-41-1

Cat. No.: VC15682823

Molecular Formula: C24H18BrClFN5OS

Molecular Weight: 558.9 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide - 303105-41-1

Specification

CAS No. 303105-41-1
Molecular Formula C24H18BrClFN5OS
Molecular Weight 558.9 g/mol
IUPAC Name N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H18BrClFN5OS/c1-15-2-9-20(10-3-15)32-23(16-4-7-19(26)8-5-16)30-31-24(32)34-14-22(33)29-28-13-17-12-18(25)6-11-21(17)27/h2-13H,14H2,1H3,(H,29,33)/b28-13+
Standard InChI Key APQZUHBGQZOYHF-XODNFHPESA-N
Isomeric SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)F)C4=CC=C(C=C4)Cl
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)F)C4=CC=C(C=C4)Cl

Introduction

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the Triazole Intermediate:

    • The triazole core is synthesized through cyclization reactions involving hydrazine derivatives and appropriate precursors under controlled conditions.

  • Formation of the Sulfanyl-Acetohydrazide Moiety:

    • This involves the reaction of triazole-thiol compounds with α-haloacetohydrazides to introduce the sulfanyl linkage.

  • Final Condensation Reaction:

    • The aldehyde group of 5-bromo-2-fluorobenzaldehyde reacts with the terminal hydrazide group to form the imine bond in the final product.

General Reaction Scheme:

Triazole-Thiol+α-HaloacetohydrazideSulfanyl-AcetohydrazideSulfanyl-Acetohydrazide+BromofluorobenzaldehydeFinal Compound\text{Triazole-Thiol} + \text{α-Haloacetohydrazide} \rightarrow \text{Sulfanyl-Acetohydrazide} \\ \text{Sulfanyl-Acetohydrazide} + \text{Bromofluorobenzaldehyde} \rightarrow \text{Final Compound}

Table: Key Structural Parameters

ParameterValue/Description
Molecular FormulaC24_{24}H18_{18}BrClFN4_4OS
Molecular Weight~530 g/mol
Functional GroupsImine, hydrazide, sulfanyl, triazole
Aromatic SystemsBenzene, triazole
Halogen SubstituentsBromine (Br), Fluorine (F), Chlorine (Cl)

The compound's structure is stabilized by intramolecular hydrogen bonding and π-conjugation between aromatic rings.

Pharmacological Potential

  • Antimicrobial Activity: The combination of halogens and triazole rings often enhances antimicrobial properties by interacting with bacterial enzymes.

  • Antifungal Properties: Triazoles are known for their role in inhibiting fungal cytochrome P450 enzymes.

  • Cancer Research: Halogenated aromatic compounds are often studied for their cytotoxic effects on cancer cells.

Molecular Docking Studies

This compound's structure makes it suitable for computational docking studies targeting enzymes like:

  • Cytochrome P450

  • Kinases involved in cancer pathways

  • Lipoxygenases for anti-inflammatory applications

Techniques Used:

  • NMR Spectroscopy:

    • 1H^1H and 13C^{13}C-NMR confirm the presence of specific functional groups and aromatic systems.

  • Mass Spectrometry (MS):

    • Provides molecular weight confirmation and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies characteristic bonds such as C=O (amide), C=N (imine), and S-H stretches.

  • X-ray Crystallography:

    • Determines the three-dimensional arrangement of atoms in the solid state.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator